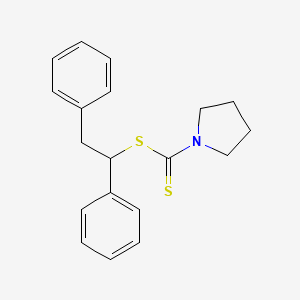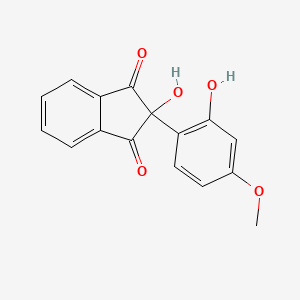![molecular formula C17H34OSn B14476616 {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane CAS No. 65286-70-6](/img/structure/B14476616.png)
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane is a chemical compound characterized by its unique structure, which includes an oxirane ring and a stannane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane typically involves the reaction of an epoxide with a stannane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler stannane derivatives.
Substitution: The compound can undergo substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various stannane derivatives, epoxides, and other organometallic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane involves its interaction with molecular targets through its stannane and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)germane: Similar structure but with a germanium atom instead of tin.
Uniqueness
The uniqueness of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane lies in its stannane group, which imparts specific reactivity and properties that are different from its silicon and germanium analogs. This makes it valuable for specific applications where the properties of tin are advantageous.
Propriétés
Numéro CAS |
65286-70-6 |
|---|---|
Formule moléculaire |
C17H34OSn |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
3-(2-prop-2-enyloxiran-2-yl)propyl-tripropylstannane |
InChI |
InChI=1S/C8H13O.3C3H7.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-2;/h3H,1-2,4-7H2;3*1,3H2,2H3; |
Clé InChI |
INYRMBZUCIHLRY-UHFFFAOYSA-N |
SMILES canonique |
CCC[Sn](CCC)(CCC)CCCC1(CO1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


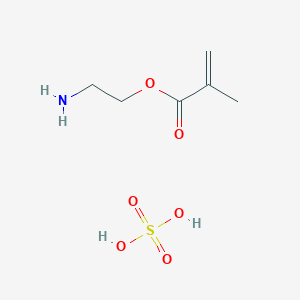
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
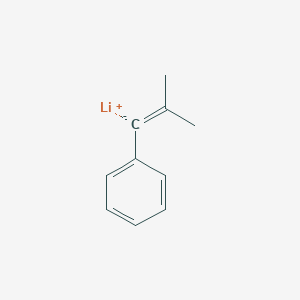
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
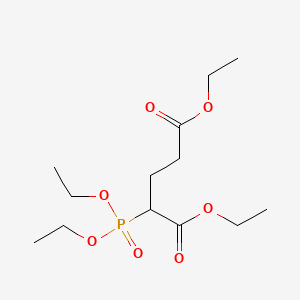
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
